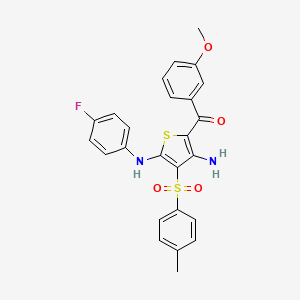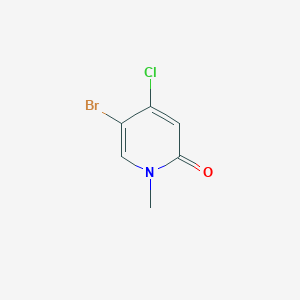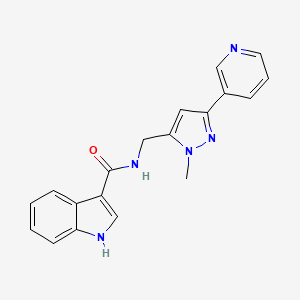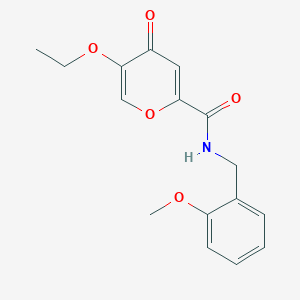![molecular formula C17H15Cl2N3O2S2 B2894464 N-(3,5-dichlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252910-38-5](/img/structure/B2894464.png)
N-(3,5-dichlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dichlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H15Cl2N3O2S2 and its molecular weight is 428.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Enzyme Inhibition
One notable application of similar thienopyrimidine derivatives is their role as potent dual inhibitors of enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the synthesis of thymidine and purine nucleotides, essential for DNA replication and repair. Compounds with a thieno[2,3-d]pyrimidine scaffold, closely related to the mentioned compound, have demonstrated significant inhibitory activity against human TS and DHFR, making them potential candidates for anticancer drug development (Gangjee et al., 2008).
Vibrational Spectroscopic Analysis
Vibrational spectroscopy techniques, such as Raman and Fourier-transform infrared spectroscopy (FTIR), have been employed to characterize the vibrational signatures of structurally related compounds. This approach aids in understanding the molecular geometry and electronic structure, providing insights into the compound's reactivity and interaction with biological targets. Such spectroscopic analyses are foundational in identifying functional groups and predicting compound behavior in physiological environments (Jenepha Mary et al., 2022).
Crystal Structure Elucidation
Determining the crystal structure of chemical compounds is crucial for drug design, as it helps in understanding the molecular conformation and potential binding sites. Studies on similar thienopyrimidines have revealed detailed crystallographic information, highlighting the folded conformation around the thioacetamide bridge and intramolecular hydrogen bonding. This structural data is vital for rational drug design, allowing for the optimization of molecular interactions with biological targets (Subasri et al., 2016).
Antimicrobial and Antifungal Activities
Compounds with a thieno[3,2-d]pyrimidine core have shown promise in antimicrobial and antifungal applications. Their ability to inhibit bacterial and fungal growth makes them potential candidates for developing new therapies to combat infectious diseases. By elucidating the structure-activity relationship, researchers can identify the functional groups necessary for antimicrobial efficacy and tailor compounds to enhance their activity (Siddiqui et al., 2017).
Anticancer Activity
Exploring the anticancer potential of thienopyrimidine derivatives through synthesis and biological evaluation has yielded compounds with potent activity against various cancer cell lines. The modification of the thieno[3,2-d]pyrimidine scaffold can lead to derivatives with enhanced cytotoxic effects, offering a pathway to novel anticancer agents. These studies underscore the importance of structural optimization in discovering new therapeutic agents (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S2/c1-2-4-22-16(24)15-13(3-5-25-15)21-17(22)26-9-14(23)20-12-7-10(18)6-11(19)8-12/h3,5-8H,2,4,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAZNDGTYWMXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2894384.png)
![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2894389.png)



![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2894397.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2894402.png)
![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2894403.png)
![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894404.png)